2-Thiaspiro[3.3]heptane-6-carboxylic acid
Description
Properties
IUPAC Name |
2-thiaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOUBVCEOZPSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CSC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520648-96-7 | |
| Record name | 2-thiaspiro[3.3]heptane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring-Closure Reactions Using Bis-Electrophiles and Bis-Nucleophiles
The spirocyclic framework is constructed via a two-step ring-closure process:
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Formation of the first ring : A sulfur-containing bis-nucleophile (e.g., dithiol) reacts with a 1,3-bis-electrophile (e.g., 1,3-dibromopropane) to generate a thiacycloalkane intermediate.
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Second ring closure : The intermediate undergoes further cyclization with a second bis-electrophile to form the spiro[3.3]heptane system.
Example protocol :
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Step 1 : React 1,3-dibromopropane with 1,2-ethanedithiol in dimethylformamide (DMF) at 80°C for 12 hours to yield 3-thiaspiro[2.2]pentane.
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Step 2 : Treat the intermediate with methyl acrylate under basic conditions (K₂CO₃) to form the spiro[3.3]heptane ester.
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Step 3 : Hydrolyze the ester to the carboxylic acid using aqueous HCl.
Functionalization of the Spirocyclic Core
The carboxylic acid group is introduced through:
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Oxidative cleavage : Ozonolysis of a vinyl group followed by oxidation to the carboxylic acid.
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Hydrolysis : Acid- or base-mediated hydrolysis of nitrile or ester precursors.
Optimization of Reaction Conditions
Key findings :
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Lower temperatures (<60°C) reduce epimerization but prolong reaction times.
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Polar aprotic solvents improve solubility of intermediates but may require rigorous drying.
Industrial-Scale Production Considerations
Scaling spirocyclic syntheses involves:
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Continuous flow reactors : Minimize thermal degradation and improve mixing efficiency.
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In-line purification : Chromatography or crystallization steps integrated into production lines.
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Catalyst recycling : Heterogeneous catalysts (e.g., immobilized bases) reduce waste.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Bis-electrophile | 31–45 | >95 | Scalable, minimal side products |
| Oxidative cleavage | 22–35 | 90 | Direct functionalization |
| Photocatalysis | 40–50 | 85 | Mild conditions, green chemistry |
Chemical Reactions Analysis
Types of Reactions
2-Thiaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the spiro ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents or organometallic reagents are often used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Thiaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thiaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the ring can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane-6-carboxylic acid: Contains a nitrogen atom instead of sulfur.
2-Oxa-6-azaspiro[3.3]heptane: Contains both oxygen and nitrogen atoms in the spiro ring.
Uniqueness
2-Thiaspiro[3.3]heptane-6-carboxylic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-Thiaspiro[3.3]heptane-6-carboxylic acid is a compound characterized by its unique spirocyclic structure, which incorporates sulfur into its framework. This structural configuration is significant as it influences the compound's biological activity and potential applications in medicinal chemistry. Recent studies have explored its reactivity, synthesis, and biological effects, indicating its promise as a building block in drug design.
The synthesis of 2-thiaspiro[3.3]heptane-6-carboxylic acid typically involves multi-step organic reactions, including the formation of the spirocyclic structure and the introduction of functional groups like carboxylic acid. The compound can be synthesized through various methods, often yielding derivatives that enhance its biological activity.
Common Synthetic Routes
- Starting Materials : The synthesis often begins with commercially available precursors such as 2,2-bis(bromomethyl)-1,3-propanediol.
- Key Reactions :
- Cyclization : Formation of the spiro structure through cyclization reactions.
- Functional Group Modification : Introduction of carboxylic acid and amino groups via esterification or amidation reactions.
Biological Activity
The biological activity of 2-thiaspiro[3.3]heptane-6-carboxylic acid has been investigated in various contexts, demonstrating potential pharmacological properties.
The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfur atom in the spiro structure can form interactions with various biomolecules, potentially influencing enzymatic activities and cellular signaling pathways.
Pharmacological Properties
Research has indicated that 2-thiaspiro[3.3]heptane-6-carboxylic acid exhibits:
- Antibacterial Activity : Studies suggest it may inhibit the growth of certain bacterial strains.
- Antifungal Properties : Preliminary findings indicate potential effectiveness against fungal infections.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in metabolic pathways, similar to natural amino acids like ornithine and gamma-aminobutyric acid (GABA) .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antibacterial effects of 2-thiaspiro[3.3]heptane-6-carboxylic acid against various pathogens, showing significant inhibition zones compared to control samples.
- Cell Line Studies : In vitro studies using human hepatocellular carcinoma (HepG2) cells demonstrated that derivatives of this compound can induce apoptosis, suggesting potential applications in cancer therapy .
- Comparison with Analogous Compounds : Research comparing 2-thiaspiro[3.3]heptane-6-carboxylic acid with other spiro compounds revealed that it possesses unique binding affinities that could be exploited for drug development .
Data Table: Comparison of Biological Activities
Q & A
Q. What are the key synthetic strategies for constructing the spirocyclic scaffold of 2-thiaspiro[3.3]heptane-6-carboxylic acid?
The synthesis typically involves sequential ring-closure reactions using 1,3-bis-electrophiles and 1,1-N bis-nucleophiles to form the two four-membered rings. For example, 2-azaspiro[3.3]heptane derivatives are synthesized via nucleophilic substitutions and subsequent functionalization of the nitrogen atom to introduce the carboxylic acid group . Low yields (e.g., 31% in one protocol) highlight the need for optimization of reaction conditions, such as solvent choice and catalyst loading .
Q. How is the stereochemical integrity of the spirocyclic core validated during synthesis?
X-ray crystallography and nuclear Overhauser effect (NOE) NMR spectroscopy are critical for confirming the spatial arrangement of atoms in the spirocyclic structure. For example, cyclobutane-derived diamines with similar constraints have been analyzed using these techniques to verify stereochemical outcomes . Computational methods (e.g., DFT calculations) may also predict conformational stability .
Q. What are the primary pharmacological applications of 2-thiaspiro[3.3]heptane-6-carboxylic acid derivatives?
These compounds serve as rigid scaffolds in peptidomimetic drug design due to their steric constraints, which mimic natural amino acids like ornithine and γ-aminobutyric acid (GABA). Their spirocyclic configuration enhances selectivity for biological targets, such as kinases (CDK1, CDK2) and enzymes involved in neurotransmitter regulation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during spirocyclic amino acid synthesis?
Contradictions in yield data (e.g., 31% vs. higher yields in alternative protocols) often stem from differences in starting materials (e.g., 2,2-bis(bromomethyl)-1,3-propanediol vs. 1,3-bis-electrophiles) or purification methods. Systematic optimization of ring-closure steps, including temperature control and catalytic additives (e.g., HATU/TEA coupling agents), can improve efficiency .
Q. What strategies mitigate racemization during functionalization of the carboxylic acid group?
Racemization is minimized by using mild coupling reagents (e.g., HATU) and low-temperature conditions. For instance, the tert-butyl ester protection of the carboxylic acid group in intermediates prevents unwanted side reactions during subsequent derivatization . Post-synthetic analysis via chiral HPLC ensures enantiomeric purity .
Q. How do steric effects influence the biological activity of 2-thiaspiro[3.3]heptane-6-carboxylic acid derivatives?
The spirocyclic structure imposes torsional constraints that enhance binding affinity to target proteins. For example, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid derivatives exhibit improved selectivity for GSK-3 and PLK kinases compared to linear analogues, as demonstrated in competitive inhibition assays .
Q. What analytical techniques are essential for characterizing spirocyclic compound purity and stability?
High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (>95% purity thresholds) are standard for purity assessment. Stability under storage conditions (e.g., room temperature vs. 2–8°C) is evaluated via accelerated degradation studies monitored by LC-MS .
Methodological Considerations
Q. How can researchers optimize the scalability of multi-step spirocyclic syntheses?
Scalability challenges arise from low-yielding steps (e.g., ring-closure reactions). Flow chemistry and continuous processing may enhance throughput, while telescoping steps (e.g., in situ purification) reduce intermediate isolation . Industrial-scale protocols for similar compounds emphasize solvent recycling and catalytic reusability .
Q. What computational tools predict the physicochemical properties of 2-thiaspiro[3.3]heptane-6-carboxylic acid derivatives?
Molecular dynamics simulations and COSMO-RS models predict solubility, logP, and pKa values. For example, SMILES-derived descriptors (e.g., C7H10O3S for the parent compound) inform property-based screening in drug discovery pipelines .
Q. How are spirocyclic intermediates functionalized for diverse biological assays?
The nitrogen atom in the azaspiro scaffold undergoes nucleophilic substitutions (e.g., alkylation, acylation) to introduce fluorophores, biotin tags, or pharmacophores. For instance, 6-(9H-fluoren-9-ylmethoxycarbonylamino) derivatives are used in solid-phase peptide synthesis .
Data Interpretation and Conflict Resolution
Q. How should researchers address conflicting bioactivity data across similar spirocyclic compounds?
Discrepancies may arise from assay conditions (e.g., buffer pH, protein concentrations) or compound stability. Meta-analyses comparing IC50 values under standardized protocols (e.g., ATP concentration in kinase assays) are recommended .
Q. What structural features differentiate 2-thiaspiro[3.3]heptane-6-carboxylic acid from its oxa- and aza-analogues?
The sulfur atom in the thiaspiro scaffold increases lipophilicity and alters hydrogen-bonding capacity compared to oxygen/nitrogen analogues. These differences are quantified via collision cross-section (CCS) measurements and molecular docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
